molecular formula C10H12FNO3 B8112221 rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid

Cat. No.: B8112221
M. Wt: 213.21 g/mol
InChI Key: DZDIMQMNUOMEAX-QMMMGPOBSA-N
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Description

rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid: is a chiral amino acid derivative. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to a propanoic acid backbone. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the 3-fluoro-2-methoxyphenyl precursor, which is then subjected to a series of reactions to introduce the amino and carboxyl groups.

    Preparation of 3-fluoro-2-methoxybenzaldehyde: This can be achieved by fluorination of 2-methoxybenzaldehyde using a fluorinating agent such as Selectfluor.

    Formation of the amino acid backbone: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile. This intermediate is hydrolyzed to yield the amino acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a catechol derivative.

    Reduction: The carboxyl group can be reduced to an alcohol, forming a primary alcohol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 2-amino-3-(3-hydroxy-2-methoxyphenyl)propanoic acid.

    Reduction: 2-amino-3-(3-fluoro-2-methoxyphenyl)propanol.

    Substitution: 2-amino-3-(3-amino-2-methoxyphenyl)propanoic acid (if fluorine is replaced by an amine).

Scientific Research Applications

Chemistry

In chemistry, rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound can be used to study enzyme interactions and metabolic pathways involving amino acids. Its structural similarity to natural amino acids makes it a useful probe in biochemical research.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking or inhibiting the action of natural amino acids. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-amino-3-(3-chloro-2-methoxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-amino-3-(3-fluoro-2-methoxyphenyl)butanoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness

rac-(2R)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is unique due to the combination of its fluorine and methoxy substituents on the phenyl ring. This specific arrangement can lead to distinct chemical and biological properties, such as altered reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-6(3-2-4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDIMQMNUOMEAX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=C1F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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